4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid
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Overview
Description
4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other nucleophiles under appropriate conditions.
Scientific Research Applications
4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid can be compared with other similar compounds, such as:
Piperidine: A simple six-membered heterocyclic amine widely used in organic synthesis.
Piperine: An N-acylpiperidine found in plants of the Piperaceae family, known for its antioxidant and therapeutic properties.
Evodiamine: A piperidine alkaloid with potential anticancer and anti-inflammatory activities.
These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
916134-91-3 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]piperidine-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-2-4-12(5-3-11)10-13-6-8-15(9-7-13)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) |
InChI Key |
UOMIQMZODTZSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCN(CC2)C(=O)O |
Origin of Product |
United States |
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